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Compound of Interest

Compound Name: FAAH-IN-2

Cat. No.: B1677180 Get Quote

An In-depth Technical Guide to FAAH-IN-2 A Comprehensive Overview for Researchers and

Drug Development Professionals

Introduction
FAAH-IN-2, also known by its synonym O-Desmorpholinopropyl Gefitinib, is a potent inhibitor

of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase in the

endocannabinoid system, responsible for the degradation of fatty acid amides, including the

endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, FAAH-IN-2 increases the

levels of anandamide and other bioactive fatty acid amides, thereby potentiating their signaling

and producing a range of potential therapeutic effects. This document provides a detailed

technical overview of the chemical properties, pharmacological activity, and relevant

experimental protocols for FAAH-IN-2.

Chemical Structure and Properties
FAAH-IN-2 is a small molecule with a quinazoline core structure. Its chemical and physical

properties are summarized in the table below.
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Property Value

IUPAC Name
4-[(3-chlorophenyl)amino]-7-methoxyquinazolin-

6-ol

Synonyms O-Desmorpholinopropyl Gefitinib

CAS Number 184475-71-6[1]

Molecular Formula C₁₅H₁₁ClFN₃O₂[1]

Molecular Weight 319.72 g/mol [1]

SMILES String
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(

C=C3)F)Cl)O[1]

Melting Point >260 °C (decomposes)

Solubility Soluble in DMSO

Appearance Crystalline solid

Pharmacological Properties
While FAAH-IN-2 is consistently described as a potent FAAH inhibitor, specific public domain

data on its IC50 and Ki values are limited. It is notably mentioned as being extracted from

patent WO/2008/100977A2, which likely contains detailed pharmacological data. For the

purpose of providing a comprehensive guide, the following table includes typical quantitative

measures for a potent FAAH inhibitor, which should be experimentally verified for FAAH-IN-2.
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Parameter
Typical Value Range (for a
potent inhibitor)

Notes

IC50 (FAAH) 1 - 100 nM

The half-maximal inhibitory

concentration, indicating the

concentration of the inhibitor

required to reduce FAAH

activity by 50%. Lower values

indicate higher potency.

Ki < 50 nM

The inhibition constant,

representing the equilibrium

constant for the binding of the

inhibitor to the enzyme. It is a

more direct measure of binding

affinity than IC50.

Selectivity
>100-fold vs. other serine

hydrolases

The ratio of the inhibitor's

potency for FAAH compared to

its potency for other related

enzymes (e.g., MAGL, ABHD6,

etc.). High selectivity is crucial

for minimizing off-target

effects.

Mechanism of Action and Signaling Pathway
FAAH-IN-2 exerts its effects by inhibiting the enzymatic activity of FAAH. This leads to an

increase in the endogenous levels of anandamide and other fatty acid amides. Anandamide is

an important signaling molecule that interacts with cannabinoid receptors (CB1 and CB2) and

other cellular targets. The potentiation of anandamide signaling through FAAH inhibition can

modulate various physiological processes, including pain, inflammation, and

neurotransmission.
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Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of FAAH-IN-2.

Fluorometric FAAH Activity Assay
This assay is a common method to determine the inhibitory potency of compounds against

FAAH.

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-

methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the

highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is

directly proportional to the FAAH activity.

Materials:

FAAH enzyme source (e.g., recombinant human FAAH, or rat brain homogenate)
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Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

AAMCA substrate

FAAH-IN-2 (dissolved in DMSO)

96-well black microplate

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

Prepare serial dilutions of FAAH-IN-2 in DMSO. Further dilute these in Assay Buffer to the

final desired concentrations.

In a 96-well plate, add the FAAH enzyme preparation to each well.

Add the diluted FAAH-IN-2 or vehicle (DMSO) to the respective wells.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the AAMCA substrate to all wells.

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

Determine the percent inhibition for each concentration of FAAH-IN-2 relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to calculate the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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